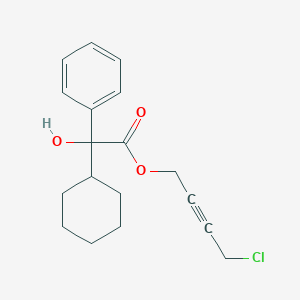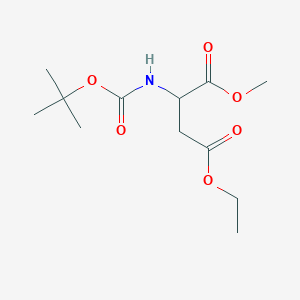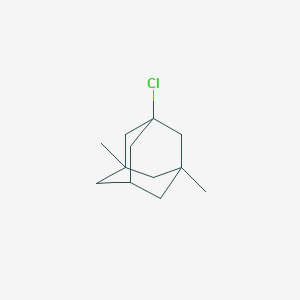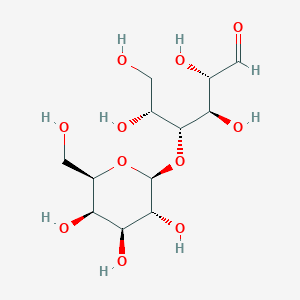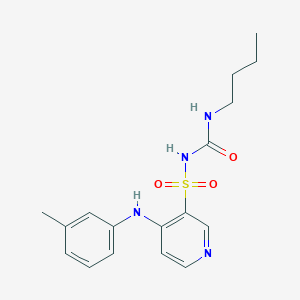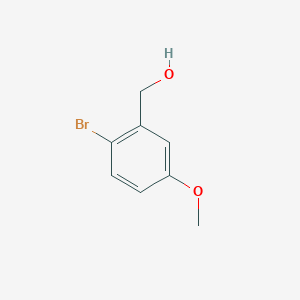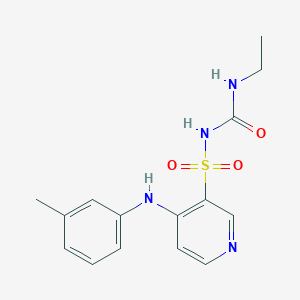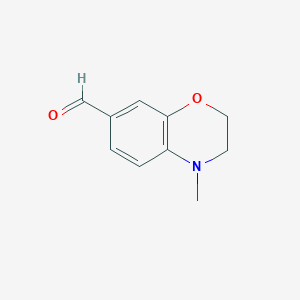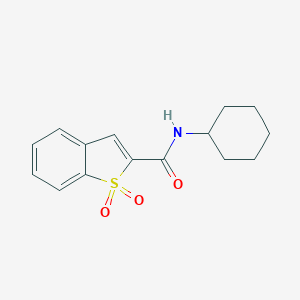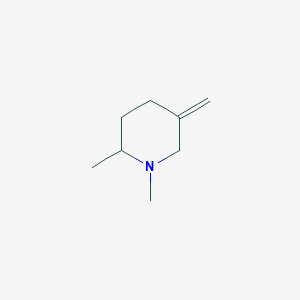
1,2-Dimethyl-5-methylidenepiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-5-methylidenepiperidine, commonly known as DMMP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
作用机制
The mechanism of action of DMMP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
DMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species. DMMP has also been reported to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DMMP has been shown to affect the levels of various hormones, including cortisol and testosterone.
实验室实验的优点和局限性
DMMP has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Additionally, DMMP is relatively stable and can be stored at room temperature. However, DMMP has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, DMMP is a potent inhibitor of acetylcholinesterase, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on DMMP. One area of interest is the development of new synthetic methods for DMMP that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMMP in the field of material science. Additionally, the development of new derivatives of DMMP with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of DMMP and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, DMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMP have been discussed in this paper. Further research on DMMP is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.
合成方法
DMMP can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-dioxane with sodium hydride, followed by the reaction with acrolein, which yields DMMP with a yield of 60%. Another method involves the reaction of 2,3-dimethyl-1,4-dioxane with formaldehyde and ammonium acetate, followed by the reaction with acetic anhydride, which yields DMMP with a yield of 80%.
科学研究应用
DMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antifungal activities. DMMP has also been investigated for its potential use in the synthesis of new organic compounds and materials. Additionally, DMMP has been utilized as a reagent in the analysis of various chemicals, including aldehydes, ketones, and carboxylic acids.
属性
CAS 编号 |
142209-32-3 |
|---|---|
产品名称 |
1,2-Dimethyl-5-methylidenepiperidine |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
InChI 键 |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
规范 SMILES |
CC1CCC(=C)CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



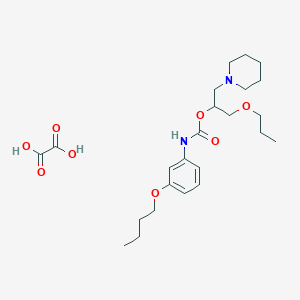
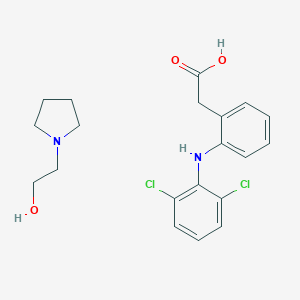
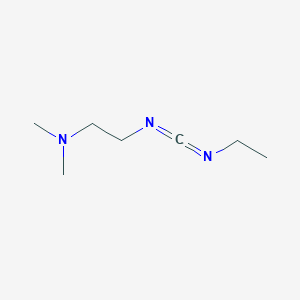
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
